molecular formula C23H22N4O4 B6534867 2-(2H-1,3-benzodioxol-5-yloxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide CAS No. 1049201-87-7

2-(2H-1,3-benzodioxol-5-yloxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide

Cat. No.: B6534867
CAS No.: 1049201-87-7
M. Wt: 418.4 g/mol
InChI Key: MEYPXCJDMRWNLM-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yloxy)-N-{4-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide is an acetamide derivative featuring a benzodioxolyloxy group linked to a pyridazine-phenyl scaffold substituted with pyrrolidine. Benzodioxole and pyridazine moieties are commonly associated with interactions targeting enzymes or receptors, such as kinase inhibition or neurotransmitter modulation . The pyrrolidine substituent may enhance solubility and binding affinity due to its basic nitrogen and conformational flexibility.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-23(14-29-18-7-9-20-21(13-18)31-15-30-20)24-17-5-3-16(4-6-17)19-8-10-22(26-25-19)27-11-1-2-12-27/h3-10,13H,1-2,11-12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYPXCJDMRWNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a benzodioxole moiety, a pyridazine ring, and a pyrrolidine group. This structural diversity is believed to contribute to its multifaceted biological activities.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, it was tested against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, demonstrating growth inhibition at concentrations as low as 0.3 µM .
Activity TypeTarget Cell LinesIC50 (µM)
Anti-inflammatoryNot specifiedNot specified
AnticancerMV4-11, MOLM130.3 - 1.2

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzodioxole component may interact with various signaling pathways involved in inflammation and cell proliferation. For example, compounds with similar structures have been shown to modulate the MAPK/ERK signaling pathway, which is crucial in cancer progression .

Study on Acute Lung Injury

A notable study explored the efficacy of similar compounds in treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The findings indicated that compounds structurally related to this compound could effectively reduce inflammation and improve lung function in animal models .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit cell proliferation in various cancer models. For example, it was effective against several lines with known mutations associated with poor prognosis .

Comparison with Similar Compounds

Research Findings and Hypotheses

While direct studies on the target compound are absent in the evidence, trends from analogs suggest:

  • Kinase Inhibition : Pyridazine derivatives often target kinases (e.g., VEGF-R, EGFR), with pyrrolidine enhancing ATP-binding pocket interactions .
  • Metabolic Stability : The benzodioxole group may reduce CYP450-mediated metabolism compared to methoxy-substituted analogs .
  • Toxicity Risks : Pyrrolidine’s basicity could increase hERG channel binding risk, necessitating cardiac safety profiling.

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